molecular formula C12H21NO2 B2580488 Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 2137606-24-5

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No. B2580488
CAS RN: 2137606-24-5
M. Wt: 211.305
InChI Key: BLGXXHUWLGPVMB-VHSXEESVSA-N
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Description

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a pyrrolidine derivative and has been synthesized using different methods.

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Palladium-Catalyzed Reactions : It plays a critical role in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, highlighting its utility in constructing complex heterocyclic structures (Qiu, Wang, & Zhu, 2017).

  • Chiral Auxiliary Applications : It has been utilized as a chiral auxiliary and a chiral building block in dipeptide synthesis, showcasing its importance in the preparation of enantiomerically pure compounds. This application underscores its versatility in asymmetric synthesis and the creation of molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis and Ligand Development

  • Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of a wide array of amines. This includes alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, illustrating its pivotal role in the synthesis of biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Material and Drug Development

  • Physicochemical and Pharmacokinetic Properties : The compound and its derivatives have been studied for their physicochemical and pharmacokinetic properties, providing insights into the development of new drugs. These studies evaluate alternative substituents to optimize drug efficacy and reduce unwanted side effects, demonstrating its application in medicinal chemistry (Westphal et al., 2015).

Advanced Material Synthesis

  • Synthesis of Key Intermediates : It has been instrumental in the synthesis of key intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate. This showcases its role in the production of essential components for the biosynthesis of fatty acids, sugars, and α-amino acids, underscoring its significance in both synthetic and natural product chemistry (Qin et al., 2014).

properties

IUPAC Name

tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXXHUWLGPVMB-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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